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molecular formula C11H9ClO3S B8320375 Methyl 5-chloro-4-oxothiochromane-8-carboxylate

Methyl 5-chloro-4-oxothiochromane-8-carboxylate

Cat. No. B8320375
M. Wt: 256.71 g/mol
InChI Key: GASBELHJVPQOKM-UHFFFAOYSA-N
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Patent
US07115545B1

Procedure details

At 70° C., 50 g (0.18 mol) of methyl 2-(2-hydroxycarbonyleth-1-yl)thio-4-chlorobenzoate were added to 500 g of polyphosphoric acid, and the mixture was stirred for a further 30 minutes. The reaction mixture was then stirred into water and the resulting precipitate was filtered off with suction and dried. This gave 41.1 g (88%) of methyl 5-chloro-4-oxothiochromane-8-carboxylate.
Name
methyl 2-(2-hydroxycarbonyleth-1-yl)thio-4-chlorobenzoate
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]([CH2:4][CH2:5][S:6][C:7]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10])=[O:3]>O>[Cl:17][C:15]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]2[C:16]=1[C:2](=[O:3])[CH2:4][CH2:5][S:6]2

Inputs

Step One
Name
methyl 2-(2-hydroxycarbonyleth-1-yl)thio-4-chlorobenzoate
Quantity
50 g
Type
reactant
Smiles
OC(=O)CCSC1=C(C(=O)OC)C=CC(=C1)Cl
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C2C(CCSC2=C(C=C1)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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